molecular formula C20H23CaN7O6 B1675112 Levomefolate calcium CAS No. 151533-22-1

Levomefolate calcium

Número de catálogo B1675112
Número CAS: 151533-22-1
Peso molecular: 497.5 g/mol
Clave InChI: VWBBRFHSPXRJQD-QNTKWALQSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Levomefolate calcium is a man-made form of folate, a B-vitamin naturally found in some foods . It is used to treat or prevent low folate levels which can lead to certain types of anemia . Conditions that can cause low folate levels include poor diet, pregnancy, alcoholism, liver disease, certain stomach/intestinal problems, kidney dialysis, among others .


Synthesis Analysis

Levomefolate calcium is an active metabolite of folic acid and a methyl group donor in one-carbon metabolism reactions . It is transported across the membranes, including the blood-brain barrier, into various tissues where it plays an essential role in the DNA synthesis, cysteine cycle, and regulation of homocysteine .


Molecular Structure Analysis

The molecular formula of Levomefolate calcium is C20H23CaN7O6 . The molecular weight is 497.520 .


Chemical Reactions Analysis

Levomefolate calcium regulates important cellular functions such as DNA biosynthesis, gene expression regulation, amino acid synthesis and metabolism, and myelin synthesis and repair .


Physical And Chemical Properties Analysis

The molecular formula of Levomefolate calcium is C20H23CaN7O6 and the molecular weight is 497.5 .

Aplicaciones Científicas De Investigación

DNA Reproduction

  • Application Summary : Levomefolate calcium plays a crucial role in DNA synthesis. It is used in the cell for the synthesis of thymidine-DNA, purines (RNA and DNA), and methionine .
  • Methods of Application : It is synthesized in the absorptive cells of the small intestine from polyglutamylated dietary folate .

Cysteine Cycle Regulation

  • Application Summary : Levomefolate calcium is involved in the cysteine cycle where it plays an essential role .
  • Methods of Application : It is transported across membranes into various tissues where it plays an essential role in the cysteine cycle .

Homocysteine Regulation

  • Application Summary : Levomefolate calcium is used in the methylation of homocysteine to form methionine and tetrahydrofolate (THF) .
  • Methods of Application : Levomefolate calcium is used to recycle homocysteine back to methionine by methionine synthase (MS) .

Treatment of Major Depressive Disorder

  • Application Summary : Research suggests that levomefolate calcium taken with a first-line antidepressant provides a modest adjunctive antidepressant effect for individuals who do not respond or have only a partial therapeutic response to SSRI or SNRI medication .
  • Methods of Application : Levomefolate calcium is administered orally along with first-line antidepressants .

Prevention of Pregnancy

  • Application Summary : Levomefolate calcium is used in combination with drospirenone and ethinyl estradiol as an oral contraceptive .
  • Methods of Application : One tablet containing drospirenone, ethinyl estradiol, and levomefolate calcium is taken daily for 24 days, followed by one levomefolate calcium tablet daily for 4 days .

Treatment of Anemia

  • Application Summary : Levomefolate calcium supplements are used to treat or prevent low folate levels, which can lead to certain types of anemia .
  • Methods of Application : Levomefolate calcium is administered orally to increase folate levels .

Dietary Management of Depression and Schizophrenia

  • Application Summary : Levomefolate calcium is used as a medical food for the clinical dietary management of the metabolic imbalances associated with depression and schizophrenia .
  • Methods of Application : It is administered orally as a prescription medication .

Prevention of Folate Deficiency

  • Application Summary : Levomefolate calcium is used to prevent low folate levels, which can be caused by poor diet, pregnancy, alcoholism, liver disease, certain stomach/intestinal problems, kidney dialysis, among others .
  • Methods of Application : It is administered orally to increase folate levels .

Antidote Against Folic Acid Antagonists

  • Application Summary : Levomefolate calcium is used as an antidote against folic acid antagonists .
  • Methods of Application : It is administered orally or parenterally .

Prevention of Neural Tube Defects

  • Application Summary : Levomefolate calcium is contained in oral contraceptives to reduce the risk of neural tube defects arising from folic acid deficiency for pregnant women who conceived during use or shortly after the discontinuation of the product .
  • Methods of Application : It is administered orally as part of an oral contraceptive regimen .

Direcciones Futuras

Levomefolate calcium is being studied for use as a treatment for cardiovascular diseases and as adjunct therapy for patients undergoing antidepressant pharmacotherapy . It is also being used to help manage depression or mood in patients with low folate levels who are already taking an antidepressant or mental health medication .

Propiedades

IUPAC Name

calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBBRFHSPXRJQD-QNTKWALQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23CaN7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levomefolate calcium

CAS RN

151533-22-1
Record name Levomefolate calcium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151533221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-[ [4-[(2-Amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl) methylamino]benzoyl]amino]pentanedioic acid calcium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOMEFOLATE CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9R10K3F2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levomefolate calcium
Reactant of Route 2
Levomefolate calcium
Reactant of Route 3
Reactant of Route 3
Levomefolate calcium
Reactant of Route 4
Levomefolate calcium
Reactant of Route 5
Reactant of Route 5
Levomefolate calcium
Reactant of Route 6
Levomefolate calcium

Citations

For This Compound
150
Citations
H Blode, C Klipping, F Richard, D Trummer, B Rohde… - Contraception, 2012 - Elsevier
… levomefolate calcium 0.451 … /levomefolate calcium 0.451 mg, relative to the established OC formulation containing EE 0.02 mg/drsp 3 mg and to tablets containing levomefolate calcium …
Number of citations: 22 www.sciencedirect.com
K Diefenbach, D Trummer, F Ebert, M Lissy… - … Journal of Women's …, 2013 - Taylor & Francis
… This study aimed to demonstrate that a fixed-dose combination of an oral contraceptive and levomefolate calcium leads to sustainable improvements in folate status compared with an …
Number of citations: 20 www.tandfonline.com
H Wiesinger, U Eydeler, F Richard, D Trummer… - Clinical drug …, 2012 - Springer
… , and (iii) levomefolate calcium 0.451 mg, administered using … of EE/drospirenone/levomefolate calcium and EE/drospirenone. The … /levomefolate calcium and levomefolate calcium. The …
Number of citations: 8 link.springer.com
S Bart Sr, J Marr, K Diefenbach, D Trummer… - Contraception, 2012 - Elsevier
… This study investigated the effects of adding levomefolate calcium 0.451 mg (the calcium salt of L-5-methyltetrahydrofolate; Metafolin®) to an oral contraceptive containing …
Number of citations: 45 www.sciencedirect.com
RB Rapkin, MD Creinin - Expert Opinion on Pharmacotherapy, 2011 - Taylor & Francis
… drospirenone and ethinyl estradiol plus levomefolate calcium was formulated to decrease … Additionally, we review studies evaluating the addition of levomefolate calcium to oral …
Number of citations: 11 www.tandfonline.com
B Generic, GDC Card - medic.hrt.org
L-methylfolate or 6 (S)-5-methyltetrahydrofolate [6 (S)-5-MTHF], is the primary biologically active diastereoisomer of folate 1 and the primary form of folate in circulation. 2 It is also the …
Number of citations: 0 medic.hrt.org
R Files, AM Files, FDAS Recalls - dailymed.nlm.nih.gov
L-methylfolate or 6 (S)-5-methyltetrahydrofolate [6 (S)-5-MTHF], is the primary biologically active diastereoisomer of folate 1 and the primary form of folate in circulation. 2 It is also the …
Number of citations: 0 dailymed.nlm.nih.gov
F Fruzzetti - Women's Health, 2012 - journals.sagepub.com
… µg levomefolate calcium followed by four tablets, each containing 451 µg levomefolate calcium. … In addition, the 24-day regimen with 20 µg EE/3 mg drospirenone/levomefolate calcium …
Number of citations: 9 journals.sagepub.com
B Generic, GDC Card - medic.hrt.org
L-Methyl-MC Tablets are indicated for the distinct nutritional requirements of individuals under medical supervision for hyperhomocysteinemia; with particular emphasis for individuals …
Number of citations: 0 medic.hrt.org
R Files, AM Files, FDAS Recalls - dailymed.nlm.nih.gov
L-Methyl-MC Tablets are indicated for the distinct nutritional requirements of individuals under medical supervision for hyperhomocysteinemia; with particular emphasis for individuals …
Number of citations: 0 dailymed.nlm.nih.gov

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.